molecular formula C4H8O B590947 Isobutyraldehyde-D7 CAS No. 122684-65-5

Isobutyraldehyde-D7

Cat. No. B590947
CAS RN: 122684-65-5
M. Wt: 79.15
InChI Key: AMIMRNSIRUDHCM-UAVYNJCWSA-N
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Description

Isobutyraldehyde, also known as 2-Methylpropanal, is a chemical compound with the formula (CH3)2CHCHO . It is an aldehyde, isomeric with n-butyraldehyde (butanal) . It is a colorless volatile liquid with a pungent, straw-like odor . Isobutyraldehyde-D7 has a molecular formula of C4HD7O and a molecular weight of 79.15 .


Synthesis Analysis

Isobutyraldehyde is produced industrially by the hydroformylation of propene . In the context of butanol fuel, isobutyraldehyde is of interest as a precursor to isobutanol . It can also be produced using engineered bacteria . A paper discusses the direct synthesis of isobutyraldehyde from methanol and ethanol on Cu–Mg/Ti-SBA-15 catalysts . Another paper discusses the renewable synthesis of n-butyraldehyde from glucose by engineered Escherichia coli .


Molecular Structure Analysis

The molecular formula of Isobutyraldehyde is C4H8O . For Isobutyraldehyde-D7, the molecular formula is C4HD7O .


Chemical Reactions Analysis

Isobutyraldehyde undergoes asymmetric Michael addition reaction with β-nitroalkenes to give quaternary carbon-containing nitroalkanes . It also undergoes the Cannizaro reaction even though it has alpha hydrogen .


Physical And Chemical Properties Analysis

Isobutyraldehyde is a colorless and irritating liquid with a relative density of 0.7938 (20 degrees C). It has a melting point of -65.9 °C and a boiling point of 64.5 °C. Its refractive index is 1.373 (20 °C). It is slightly soluble in water and soluble in benzene, chloroform, ethanol, and ether .

Scientific Research Applications

1. Bioconversion of CO2 to Isobutyraldehyde

Isobutyraldehyde is recognized for its potential in bioconversion processes. Research indicates that genetically engineered Synechococcus elongatus PCC7942 can produce isobutyraldehyde directly from CO2. This process involves overexpression of ribulose 1,5-bisphosphate carboxylase/oxygenase (Rubisco) and demonstrates higher productivity compared to other bioconversion processes for fuels and chemicals, emphasizing the promise of direct CO2 bioconversion into valuable products (Atsumi, Higashide, & Liao, 2009).

2. Catalysts in Chemical Synthesis

Isobutyraldehyde serves as an important chemical raw material in the synthesis of various chemicals. Studies have reviewed progress in catalysts for synthesizing isobutyraldehyde, particularly from methanol-ethanol, and forecasted the development trend of these catalysts. This underscores the significant role of isobutyraldehyde in the chemical industry (Wang Gang, 2013).

3. Microbial Production

Research involving Escherichia coli has demonstrated the microbial production of isobutyraldehyde. By removing aldehyde reductase activity in E. coli, the production of isobutyraldehyde has been optimized, showcasing its potential as a renewable method for producing important chemical feedstocks (Rodriguez & Atsumi, 2012).

4. Biotransformation to Isobutanol

Isobutyraldehyde is also a key player in biotransformation processes. An engineered Escherichia coli strain has been developed to convert isobutyraldehyde into isobutanol, a valuable substance. This biotechnological approach is significant for addressing environmental concerns related to isobutyraldehyde as a by-product in industrial processes (Hosseini et al., 2020).

5. Photodissociation in Aliphatic Aldehydes

Isobutyraldehyde's behavior in photodissociation, a chemical process induced by light, has been studied. This research demonstrates the importance of the roaming pathway in the photodissociation of large aliphatic aldehydes, including isobutyraldehyde. Such studies contribute to a better understanding of the chemical properties and reactions of aldehydes like isobutyraldehyde under specific conditions (Tsai et al., 2015).

Safety and Hazards

Isobutyraldehyde is highly flammable and harmful if swallowed. It causes serious eye irritation and is suspected of causing genetic defects . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

Isobutyraldehyde is a promising feedstock available via biotechnological routes based on both carbohydrates and the direct bioconversion of CO2 . A paper discusses the significance of using greenhouse gas for oxo chemicals production, highlighting the current state and the potential of isobutyraldehyde synthesis with a special focus on the in vivo and in vitro scheme of C1-based biomanufacturing . Another paper reports an efficient process for the aromatization of isobutyraldehyde over zeolite catalysts in a continuous fixed bed reactor to provide value-added aromatic compounds .

properties

CAS RN

122684-65-5

Product Name

Isobutyraldehyde-D7

Molecular Formula

C4H8O

Molecular Weight

79.15

IUPAC Name

2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanal

InChI

InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3/i1D3,2D3,4D

InChI Key

AMIMRNSIRUDHCM-UAVYNJCWSA-N

SMILES

CC(C)C=O

synonyms

2-Methyl-propanal-D7;  2-Formylpropane-D7;  2-Methyl-1-propanal-D7;  2-Methylpropanal-D7;  2-Methylpropionaldehyde-D7;  2-Propanecarboxaldehyde-D7;  Dimethylacetaldehyde-D7;  Isobutanal-D7;  Isobutyral-D7;  Isobutyric Aldehyde-D7;  Isobutyryl Aldehyde-D7;  Isop

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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